SY-1365 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
Aplicaciones Científicas De Investigación
Cancer Treatment and Management
SY-1365 HCl, as a selective CDK7 inhibitor, has shown promise in cancer treatment. It has been found to inhibit cell growth in various cancer types at nanomolar concentrations, decreasing the levels of MCL1 protein. Cancer cells with low BCL-XL expression were more sensitive to SY-1365. This inhibitor demonstrated significant anti-tumor effects in multiple acute myeloid leukemia (AML) xenograft models and showed potential in ovarian and breast cancer patient populations (Hu et al., 2019).
Impact on Breast Cancer
SY-1365 has shown effectiveness specifically in triple negative breast cancer (TNBC) cell lines. The responsiveness of TNBC cells to SY-1365 is predicted by the expression of BCL2L1 (BCL-XL) and the presence of MYC super-enhancers. This finding suggests that SY-1365 could be effective in treating transcriptionally addicted cancers, particularly those with a certain epigenetic and transcriptional program, as seen in TNBC (Rajagopal et al., 2018).
Efficacy in Ovarian Cancer
SY-1365 has been evaluated for its potency against ovarian cancer models. It induced cytotoxicity in ovarian carcinoma cell lines and showed robust responses in preclinical models of heavily pretreated ovarian cancer, including PARP-inhibitor and platinum-resistant types. This highlights the potential of SY-1365 as a promising therapeutic agent for ovarian cancer (Konstantinopoulos et al., 2018).
Broad Spectrum Anti-tumor Activity
SY-1365 has been identified to exhibit anti-tumor activity in multiple preclinical models of aggressive solid tumors. It induces apoptosis in various solid tumor cell lines, including breast, ovarian, colorectal, and lung cancer cells. This suggests that SY-1365 could be a versatile therapeutic agent against a range of solid tumors (Hu et al., 2017).
Pharmacokinetics and Pharmacodynamics
An in-depth study of SY-1365's pharmacokinetics (PK) and pharmacodynamics (PD) provided insights into its mechanism of action. This research supported the selection of a dosing regimen for SY-1365 in clinical trials, emphasizing its potential in the treatment of various cancers including TNBC and AML (Waters et al., 2018).
Propiedades
Fórmula molecular |
C31H37Cl3N8O2 |
---|---|
Peso molecular |
660.041 |
Nombre IUPAC |
N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride |
InChI |
InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1 |
Clave InChI |
LGUUUIPUJUYZHH-HVPSOQEKSA-N |
SMILES |
O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SY-1365; SY 1365; SY1365; SY-1365 HCl; SY-1365 dihydrocloride; SY-1365 2HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.